molecular formula C20H18BrN3O2 B2902415 2-bromo-5-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide CAS No. 2034513-30-7

2-bromo-5-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

Cat. No.: B2902415
CAS No.: 2034513-30-7
M. Wt: 412.287
InChI Key: SKVSBWQMSLOBEZ-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a complex organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a bromo and methoxy group, along with a phenylpyrimidinyl ethyl side chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:

    Bromination: Introducing a bromine atom to the benzene ring.

    Methoxylation: Adding a methoxy group to the benzene ring.

    Coupling Reaction: Attaching the phenylpyrimidinyl ethyl side chain through a coupling reaction, often using reagents like palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-bromo-5-formyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide.

Scientific Research Applications

2-bromo-5-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-methoxybenzoic acid
  • 2-bromo-5-methoxy-N,N-dimethylbenzylamine
  • 5-bromo-2-methoxypyridine

Uniqueness

2-bromo-5-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide stands out due to its unique combination of functional groups and the phenylpyrimidinyl ethyl side chain, which imparts distinct chemical and biological properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-bromo-5-methoxy-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2/c1-26-16-7-8-18(21)17(11-16)20(25)22-10-9-14-12-23-19(24-13-14)15-5-3-2-4-6-15/h2-8,11-13H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVSBWQMSLOBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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